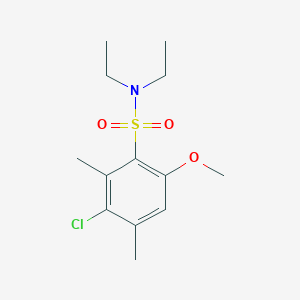
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide, also known as CDME, is a sulfonamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. CDME is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer development. 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of COX-2 and MMP-9, both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its versatility. 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide can be used in a variety of different applications, including as a reagent for the synthesis of other chemical compounds and as a tool for investigating biological mechanisms. However, one of the limitations of using 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Future Directions
There are a number of potential future directions for the use of 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs, as 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been shown to possess these properties. Additionally, 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide could be used as a tool for investigating the mechanisms of inflammation and cancer development, which could lead to the development of new therapeutic targets. Finally, 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide could be used in the development of new chemical compounds with a variety of different applications.
Synthesis Methods
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylaniline with chlorosulfonic acid to produce 3-chloro-2,4-dimethylbenzenesulfonic acid. This intermediate is then reacted with diethylamine and sodium methoxide to yield 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide.
Scientific Research Applications
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other chemical compounds and as a tool for investigating biological mechanisms. One of the primary applications of 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide is in the development of new drugs, as it has been shown to possess anti-inflammatory and anti-cancer properties.
properties
Product Name |
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C13H20ClNO3S |
Molecular Weight |
305.82 g/mol |
IUPAC Name |
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-6-15(7-2)19(16,17)13-10(4)12(14)9(3)8-11(13)18-5/h8H,6-7H2,1-5H3 |
InChI Key |
KDFYBFANYGXNJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1C)Cl)C)OC |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1C)Cl)C)OC |
solubility |
18.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)



![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)


